

# Spectral Data Analysis of 2,5-Dibromo-3-nitropyridine: A Technical Guide

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## Compound of Interest

Compound Name: **2,5-Dibromo-3-nitropyridine**

Cat. No.: **B098540**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **2,5-Dibromo-3-nitropyridine** (CAS No. 15862-37-0). Due to the limited availability of publicly accessible, detailed quantitative spectral data, this document focuses on predicted spectral characteristics based on the molecular structure and spectroscopic principles, alongside generalized experimental protocols for data acquisition.

## Introduction

**2,5-Dibromo-3-nitropyridine** is a halogenated and nitrated pyridine derivative. Its structural features, including the electron-withdrawing nitro group and the two bromine atoms on the pyridine ring, significantly influence its chemical reactivity and spectral properties. This guide serves as a valuable resource for the identification and characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **2,5-Dibromo-3-nitropyridine**. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2,5-Dibromo-3-nitropyridine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.8 - 9.1	d	2.0 - 3.0	H-6
8.4 - 8.7	d	2.0 - 3.0	H-4

Note: The chemical shifts are predicted for a solution in a deuterated solvent such as  $\text{CDCl}_3$ . The downfield shifts are due to the deshielding effects of the electronegative nitro group and bromine atoms.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **2,5-Dibromo-3-nitropyridine**

Chemical Shift ( $\delta$ ) ppm	Assignment
150 - 155	C-6
145 - 150	C-3
135 - 140	C-4
120 - 125	C-2
115 - 120	C-5

Note: The chemical shifts are predicted and the exact values can vary depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2,5-Dibromo-3-nitropyridine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1520 - 1560	Strong	Asymmetric NO <sub>2</sub> stretch
1340 - 1360	Strong	Symmetric NO <sub>2</sub> stretch
1550 - 1600	Medium	C=N and C=C stretching (pyridine ring)
1000 - 1100	Medium	C-Br stretch
800 - 900	Medium	C-H out-of-plane bending

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2,5-Dibromo-3-nitropyridine**

m/z	Relative Abundance	Assignment
281	~50%	[M] <sup>+</sup> (with <sup>279</sup> Br)
283	~100%	[M+2] <sup>+</sup> (with <sup>179</sup> Br and <sup>181</sup> Br)
285	~50%	[M+4] <sup>+</sup> (with <sup>281</sup> Br)
235, 237, 239	Variable	[M-NO <sub>2</sub> ] <sup>+</sup>
202, 204	Variable	[M-Br] <sup>+</sup>
123	Variable	[M-2Br] <sup>+</sup>

Note: The isotopic pattern with three peaks for the molecular ion is a characteristic feature due to the presence of two bromine atoms.

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a solid compound like **2,5-Dibromo-3-nitropyridine**.

## NMR Spectroscopy

- Sample Preparation:

- Weigh approximately 5-10 mg of **2,5-Dibromo-3-nitropyridine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - Acquire the <sup>1</sup>H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
  - Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of <sup>13</sup>C.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  - Phase the resulting spectra.
  - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the peaks in the <sup>1</sup>H spectrum and identify the chemical shifts and coupling constants.
  - Identify the chemical shifts of the peaks in the <sup>13</sup>C spectrum.

## IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal is clean.

- Place a small amount of the solid **2,5-Dibromo-3-nitropyridine** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Collect a background spectrum of the empty ATR setup.
  - Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Typically, spectra are collected in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing:
  - Identify the wavenumbers of the major absorption bands.
  - Correlate the observed bands with known functional group frequencies.

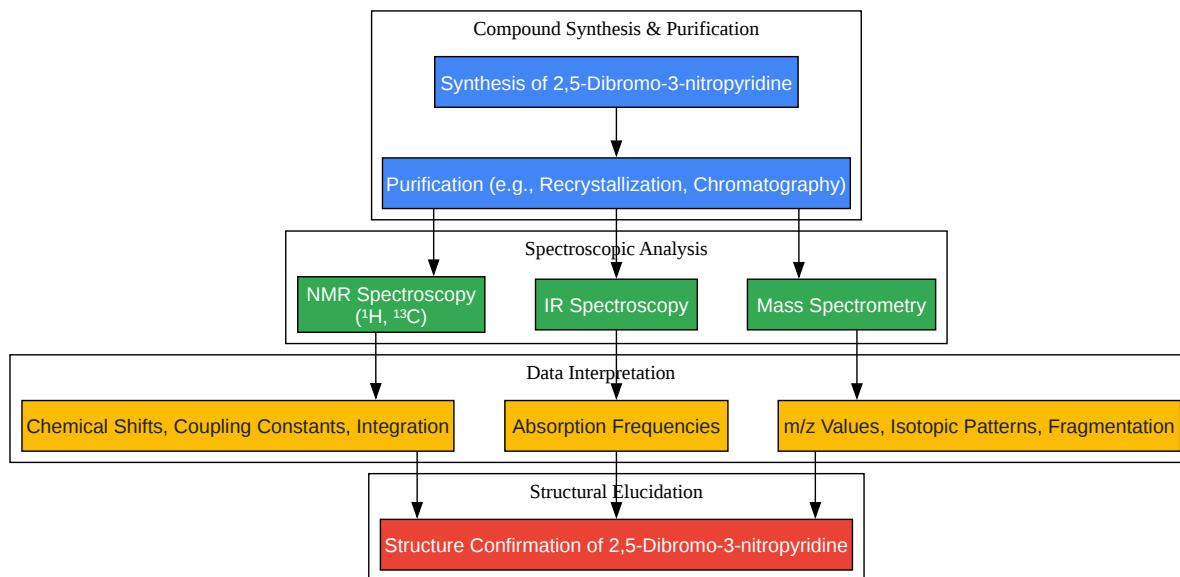
## Mass Spectrometry

- Sample Introduction:
  - For a solid sample, direct insertion probe (DIP) with electron ionization (EI) is a common method.
  - Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
- Data Acquisition (EI):
  - The sample is heated to induce vaporization and then ionized by a beam of high-energy electrons (typically 70 eV).

- The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).
- The detector records the abundance of ions at each mass-to-charge (m/z) ratio.
- Data Analysis:
  - Identify the molecular ion peak(s).
  - Analyze the isotopic pattern of the molecular ion to confirm the presence and number of bromine atoms.
  - Identify major fragment ions and propose fragmentation pathways.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.



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Caption: Workflow for the synthesis, purification, and spectral analysis of **2,5-Dibromo-3-nitropyridine**.

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